2-Azido-n,n-dimethylethanamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Azido-n,n-dimethylethanamine can be synthesized by reacting the chloride of the corresponding alkyl-amine (dimethyl ethylamine) with sodium azide. The reaction proceeds as follows :
NaN3+N(CH3)2CH2CH2Cl→NaCl+N(CH3)2CH2CH2N3
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the potential hazards associated with azide compounds .
Chemical Reactions Analysis
Types of Reactions
2-Azido-n,n-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents like nitric acid and nitrogen dioxide.
Reduction: Can be reduced to form amines.
Substitution: Undergoes substitution reactions with halides and other nucleophiles.
Common Reagents and Conditions
Oxidation: Nitric acid and nitrogen dioxide are common oxidizing agents used in reactions with this compound.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Halides and other nucleophiles are used in substitution reactions.
Major Products Formed
Oxidation: Forms nitro compounds and other oxidized derivatives.
Reduction: Produces amines.
Substitution: Results in substituted azides and other derivatives.
Scientific Research Applications
2-Azido-n,n-dimethylethanamine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Investigated for its potential as a drug delivery agent.
Industry: Employed in the production of hypergolic propellants and other specialized materials.
Mechanism of Action
The mechanism of action of 2-Azido-n,n-dimethylethanamine involves the formation of reactive intermediates, such as nitrenes, during its decomposition. These intermediates can participate in various chemical reactions, leading to the formation of different products. The azido group in the compound plays a crucial role in its reactivity by influencing the transfer of protons and other reaction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Azido-n-methylethanamine: Similar structure but different reactivity.
2-Azido-n-cyclopropylethanamine: Another azido compound with distinct properties.
Uniqueness
2-Azido-n,n-dimethylethanamine is unique due to its high density, low freezing point, and clean combustion products. These properties make it a promising candidate for use in hypergolic propellants and other specialized applications .
Properties
IUPAC Name |
2-azido-N,N-dimethylethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4/c1-8(2)4-3-6-7-5/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXCIVDAWWCJJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624284 | |
Record name | 2-Azido-N,N-dimethylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86147-04-8 | |
Record name | 2-Azido-N,N-dimethylethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86147-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azido-N,N-dimethylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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